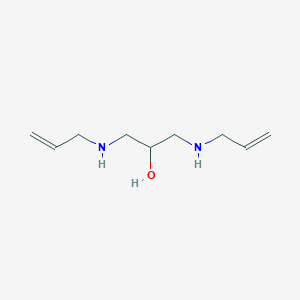

1,3-Bis(2-propen-1-ylamino)-2-propanol

CAS No.:

Cat. No.: VC17992425

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O |

|---|---|

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 1,3-bis(prop-2-enylamino)propan-2-ol |

| Standard InChI | InChI=1S/C9H18N2O/c1-3-5-10-7-9(12)8-11-6-4-2/h3-4,9-12H,1-2,5-8H2 |

| Standard InChI Key | NZLVWYSTFRNEGZ-UHFFFAOYSA-N |

| Canonical SMILES | C=CCNCC(CNCC=C)O |

Introduction

Chemical Identity and Nomenclature

The compound is systematically named 1,3-Bis(2-propen-1-ylamino)-2-propanol under IUPAC nomenclature, reflecting its propanol backbone substituted with two diallylamino groups at positions 1 and 3. Its CAS Registry Number is 4831-46-3 , and it has a molecular formula of C₁₅H₂₆N₂O and a molecular mass of 250.38 g/mol . Alternative names include:

A closely related derivative, 1,3-Bis(allylamino)-2-propanol dihydrochloride (CAS 1101184-94-4), exists as a hydrochloride salt with the formula C₉H₁₈N₂O·2HCl and is marketed for research purposes at a premium price .

Structural and Spectroscopic Characteristics

Molecular Geometry

The compound features a central propanol moiety (-O-CH₂-CH(OH)-CH₂-) with two diallylamino (-N(CH₂CH=CH₂)₂) groups attached to the terminal carbons. The presence of allyl groups introduces spatial constraints and π-electron density, influencing its reactivity.

Spectroscopic Data

The canonical SMILES confirms the connectivity: a hydroxyl group on C2 of propane, with two N,N-diallylaminoethyl groups on C1 and C3.

Physicochemical Properties

The dihydrochloride derivative has higher polarity and solubility in aqueous media due to ionic character .

Reactivity and Functionalization

Amine Reactivity

The secondary amine groups participate in:

-

Alkylation: With alkyl halides to form quaternary ammonium salts.

-

Acylation: With acid chlorides/anhydrides to yield amides.

-

Michael Addition: With α,β-unsaturated carbonyl compounds.

Hydroxyl Group Reactivity

The -OH group enables:

-

Esterification: With carboxylic acids or acyl chlorides.

-

Etherification: Under Williamson conditions.

Applications and Research Frontiers

Pharmaceutical Intermediates

The compound’s structure suggests utility in drug delivery systems. A related copolymer, N1,N3-bis(prop-2-en-1-yl)propane-1,3-diamine polymer with 1,2-dichloroethane and prop-2-en-1-amine, is under investigation for therapeutic applications .

Polymer Chemistry

Diallylamino groups may serve as crosslinkers in:

-

Cationic Polymers: For water treatment or gene delivery.

-

Thermosetting Resins: Combined with epoxides or acrylates.

Coordination Chemistry

The nitrogen and oxygen donor atoms could form complexes with transition metals (e.g., Cu²⁺, Fe³⁺), potentially useful in catalysis or materials science.

Future Research Directions

-

Toxicokinetic Studies: ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

-

Polymer Applications: Development of pH-responsive hydrogels.

-

Catalytic Systems: Exploration of metal complexes for organic transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume